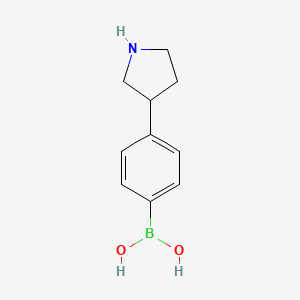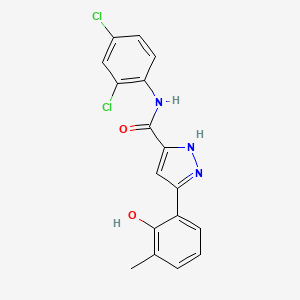
N-(2,4-dichlorophenyl)-5-(2-hydroxy-3-methylphenyl)-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dichlorophenyl)-5-(2-hydroxy-3-methylphenyl)-1H-pyrazole-3-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with dichlorophenyl and hydroxy-methylphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)-5-(2-hydroxy-3-methylphenyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions to form the pyrazole ring.
Substitution Reactions: The pyrazole ring is then subjected to substitution reactions to introduce the 2,4-dichlorophenyl and 2-hydroxy-3-methylphenyl groups. This can be achieved through nucleophilic aromatic substitution or electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,4-dichlorophenyl)-5-(2-hydroxy-3-methylphenyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to modify the pyrazole ring or the substituent groups.
Substitution: The aromatic rings can participate in substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2), nitric acid (HNO3), and sulfuric acid (H2SO4) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
N-(2,4-dichlorophenyl)-5-(2-hydroxy-3-methylphenyl)-1H-pyrazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N-(2,4-dichlorophenyl)-5-(2-hydroxy-3-methylphenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2,4-dichlorophenyl)-5-phenyl-1H-pyrazole-3-carboxamide
- N-(2,4-dichlorophenyl)-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide
- N-(2,4-dichlorophenyl)-5-(3-methylphenyl)-1H-pyrazole-3-carboxamide
Uniqueness
N-(2,4-dichlorophenyl)-5-(2-hydroxy-3-methylphenyl)-1H-pyrazole-3-carboxamide is unique due to the presence of both dichlorophenyl and hydroxy-methylphenyl groups, which confer distinct chemical and biological properties. This combination of substituents enhances its potential for diverse applications in scientific research and industry.
Propriétés
Formule moléculaire |
C17H13Cl2N3O2 |
|---|---|
Poids moléculaire |
362.2 g/mol |
Nom IUPAC |
N-(2,4-dichlorophenyl)-3-(2-hydroxy-3-methylphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C17H13Cl2N3O2/c1-9-3-2-4-11(16(9)23)14-8-15(22-21-14)17(24)20-13-6-5-10(18)7-12(13)19/h2-8,23H,1H3,(H,20,24)(H,21,22) |
Clé InChI |
SSCVCYSCKWAFAS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C2=NNC(=C2)C(=O)NC3=C(C=C(C=C3)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



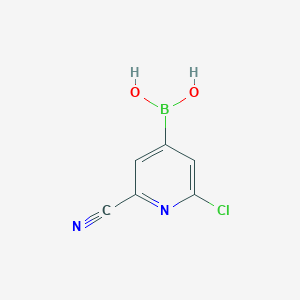
![1',3',5'-trimethyl-N-[2-(phenylsulfanyl)ethyl]-1'H,2H-3,4'-bipyrazole-5-carboxamide](/img/structure/B14090518.png)
![5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pent-2-enoic acid](/img/structure/B14090520.png)
![1-(3-Methoxyphenyl)-6,7-dimethyl-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090525.png)

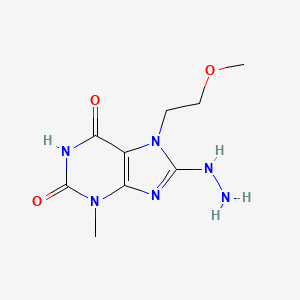
![7-Chloro-2-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090546.png)
![3-[(2E)-but-2-en-1-yl]-7-(4-chlorophenyl)-1-methyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B14090548.png)
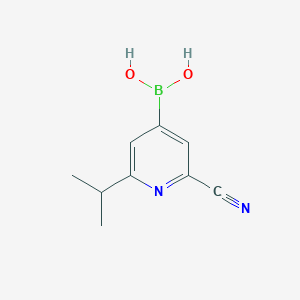
![1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090553.png)
![2-(3-methylphenoxy)-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B14090565.png)

